4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
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Overview
Description
4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a combination of piperazine, pyrimidine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves multiple steps, starting with the preparation of the individual components. The piperazine and pyrimidine derivatives are synthesized separately and then coupled under specific reaction conditions. The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furyl and imidazole rings can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl ring can lead to the formation of furanoic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4-(2-furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: This compound shares the furyl and piperazino moieties but differs in the rest of its structure.
6-piperidino-2,4-diaminopyrimidine-3-oxide:
Uniqueness
What sets 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
Properties
IUPAC Name |
furan-2-yl-[4-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-21(27-8-10-28(11-9-27)22(31)18-5-4-12-32-18)17-14-29(16-25-17)20-13-19(23-15-24-20)26-6-2-1-3-7-26/h4-5,12-16H,1-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQZOMHVSFONKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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